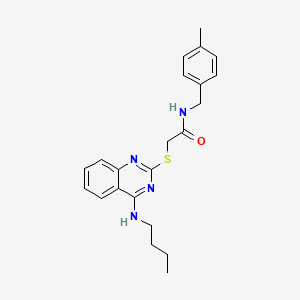![molecular formula C16H19N5O2 B2937926 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798511-51-9](/img/structure/B2937926.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of these compounds involves complex chemical reactions . The yield of the reaction was reported to be 76% . The compound was characterized using ATR-FTIR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its IUPAC name and molecular formula . The compound contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .Chemical Reactions Analysis
The compound has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using its melting point and spectroscopic data . The melting point was reported to be between 212-214 ℃ . The compound was characterized using ATR-FTIR and NMR spectroscopy .Applications De Recherche Scientifique
Synthesis and Characterization
Research on pyrazole derivatives, including compounds similar to "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide," focuses on their synthesis and structural characterization. These compounds are synthesized through reactions involving hydrazine hydrate in ethanol and characterized using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), highlighting their potential in various scientific and pharmaceutical applications (Hassan, Hafez, & Osman, 2014).
Molecular Interaction and Mechanism Studies
Another area of research investigates the molecular interactions of pyrazole derivatives with biological targets. For example, the study of the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor uses AM1 molecular orbital method for conformational analysis, contributing to the understanding of molecular interactions and binding mechanisms (Shim et al., 2002).
Antimicrobial and Antitubercular Activities
Some pyrazole derivatives have been explored for their antimicrobial and antitubercular activities. Synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and their screening for antitubercular activity using microplate alamar blue assay method demonstrates potential applications in combating tuberculosis and bacterial infections (Bodige et al., 2019).
Luminescence Properties and Binding Characteristics
Research on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes, as well as the study of binding characteristics with proteins like bovine serum albumin (BSA), opens avenues for biomedical imaging and diagnostic applications. The enhancement of cellular uptake and biological effects through modifications in molecular structure signifies the potential of pyrazole derivatives in biological sciences (Tang, Tang, & Tang, 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRODKSFKWFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

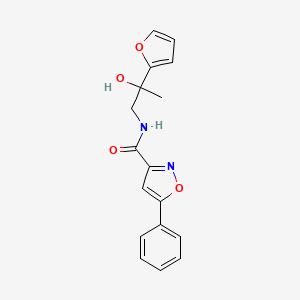
![8-{4-[(2,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2937848.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)
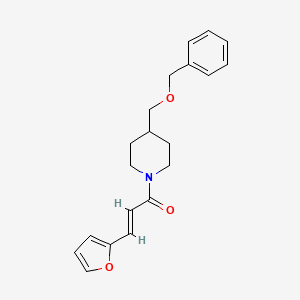
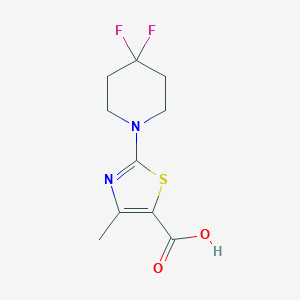
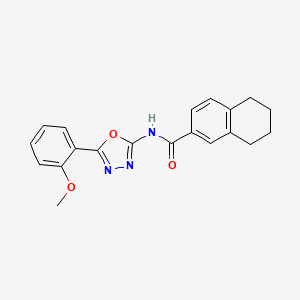
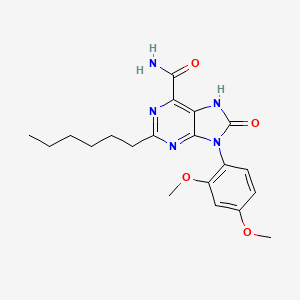
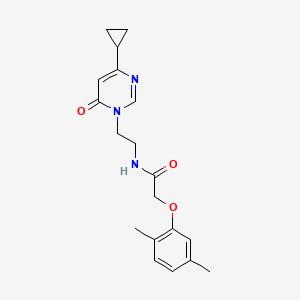
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
